C7 Iodination Enhances Antiproliferative Potency by >10-Fold vs. Non-Iodinated Analog
The introduction of iodine at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold (Compound 2) results in a significant enhancement of antiproliferative potency compared to the non-iodinated 2,4-dichloro analog (Compound 1). The IC50 of Compound 2 is reduced to sub-micromolar levels, whereas Compound 1 exhibits only low micromolar activity [1]. This demonstrates that C7 iodination is a key determinant of potency, likely due to favorable steric and electronic interactions with the target binding site.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 |
| Comparator Or Baseline | 2,4-dichloro analog (Compound 1): low micromolar IC50 |
| Quantified Difference | >10-fold reduction in IC50 |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line |
Why This Matters
Procurement of the 7-iodo compound is essential for achieving sub-micromolar antiproliferative activity; generic substitution with non-iodinated analogs will result in significantly weaker potency and may invalidate experimental outcomes.
- [1] Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 2015, 23(13), 3408-3417. View Source
